molecular formula C30H21O4P B11517933 Trinaphthalen-2-yl phosphate

Trinaphthalen-2-yl phosphate

Cat. No.: B11517933
M. Wt: 476.5 g/mol
InChI Key: PDMLSWLQHBTLJF-UHFFFAOYSA-N
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Description

It is a derivative of phosphoric acid where three naphthalene rings are attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trinaphthalen-2-yl phosphate typically involves the reaction of 2-naphthol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction proceeds through the formation of intermediate phosphorochloridate, which then reacts with additional 2-naphthol molecules to form the final product. The reaction conditions usually involve heating the mixture to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to enhance the efficiency and scalability of the process . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Trinaphthalen-2-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trinaphthalen-2-yl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of trinaphthalen-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trinaphthalen-2-yl phosphate is unique due to its naphthalene rings, which provide distinct electronic and steric properties compared to other phosphates. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C30H21O4P

Molecular Weight

476.5 g/mol

IUPAC Name

trinaphthalen-2-yl phosphate

InChI

InChI=1S/C30H21O4P/c31-35(32-28-16-13-22-7-1-4-10-25(22)19-28,33-29-17-14-23-8-2-5-11-26(23)20-29)34-30-18-15-24-9-3-6-12-27(24)21-30/h1-21H

InChI Key

PDMLSWLQHBTLJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OP(=O)(OC3=CC4=CC=CC=C4C=C3)OC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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